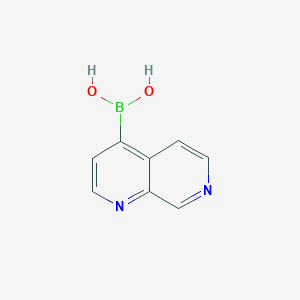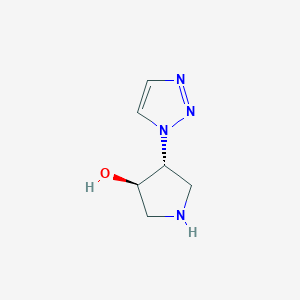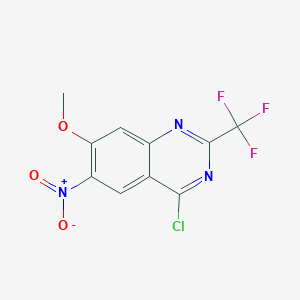
3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one is a chemical compound with a pyridine ring substituted with hydroxymethyl and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylpyridine with formaldehyde and a suitable oxidizing agent to introduce the hydroxymethyl group. The reaction conditions typically include a solvent such as methanol or ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of flow microreactors allows for better control over reaction parameters, leading to a more efficient and sustainable production process .
化学反応の分析
Types of Reactions
3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(Formyl)-1,5-dimethylpyridin-2(1H)-one or 3-(Carboxyl)-1,5-dimethylpyridin-2(1H)-one.
Reduction: 3-(Methyl)-1,5-dimethylpyridin-2(1H)-one.
Substitution: Various substituted pyridin-2(1H)-one derivatives depending on the nucleophile used.
科学的研究の応用
3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets. The hydroxymethyl group allows the compound to form hydrogen bonds with biological molecules, potentially affecting their function. The pyridine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
3-(Hydroxymethyl)pyridine: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.
1,5-Dimethylpyridin-2(1H)-one: Lacks the hydroxymethyl group, affecting its ability to form hydrogen bonds and interact with biological targets.
Hydroxymethylfurfural: Contains a furan ring instead of a pyridine ring, leading to different chemical behavior and applications.
Uniqueness
3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one is unique due to the combination of the hydroxymethyl and dimethyl groups on the pyridine ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
3-(hydroxymethyl)-1,5-dimethylpyridin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-6-3-7(5-10)8(11)9(2)4-6/h3-4,10H,5H2,1-2H3 |
InChIキー |
VVYFTXNWULOYNL-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)C(=C1)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




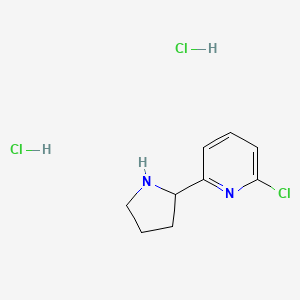


![3-Fluoro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13658464.png)
![5-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13658468.png)
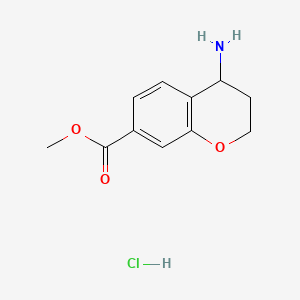
![4,6-Dichloroisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13658489.png)

